molecular formula C16H16FNO4 B5874610 3,3'-[5-(4-fluorophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid

3,3'-[5-(4-fluorophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid

Cat. No.: B5874610
M. Wt: 305.30 g/mol
InChI Key: UXCPGKVEVFCJTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-[5-(4-fluorophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid, also known as FPPD, is a compound that has gained significant attention in scientific research due to its potential in various applications. FPPD is a synthetic compound that was first synthesized in 2004 by researchers at the University of California, San Diego. Since then, FPPD has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The mechanism of action of 3,3'-[5-(4-fluorophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid is not fully understood, but it is believed to involve the binding of this compound to specific proteins. This compound has been shown to bind to a variety of proteins, including alpha-synuclein and tau, which are both implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the aggregation of alpha-synuclein and tau, which are both implicated in neurodegenerative diseases. This compound has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,3'-[5-(4-fluorophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid is its fluorescent properties, which make it a useful tool for studying protein-protein interactions. This compound is also relatively easy to synthesize, making it readily available for scientific research. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments using this compound.

Future Directions

There are several future directions for research on 3,3'-[5-(4-fluorophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid. One area of research is the development of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of this compound as a tool for studying protein-protein interactions in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.

Synthesis Methods

The synthesis of 3,3'-[5-(4-fluorophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid involves the reaction of 4-fluoroaniline with ethyl acetoacetate to form an intermediate compound. This intermediate compound is then reacted with 1,3-dibromopropane to form the final product, this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the final product.

Scientific Research Applications

3,3'-[5-(4-fluorophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of this compound is its use as a fluorescent probe for detecting protein-protein interactions. This compound has been shown to bind to specific proteins and emit a fluorescent signal, making it a useful tool for studying protein interactions in vitro and in vivo.

Properties

IUPAC Name

3-[1-(2-carboxyethyl)-5-(4-fluorophenyl)pyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4/c17-12-3-1-11(2-4-12)14-7-5-13(6-8-15(19)20)18(14)10-9-16(21)22/h1-5,7H,6,8-10H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCPGKVEVFCJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(N2CCC(=O)O)CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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